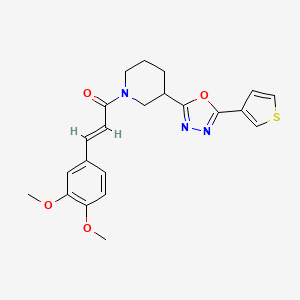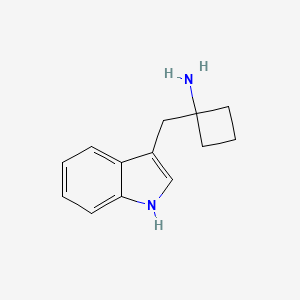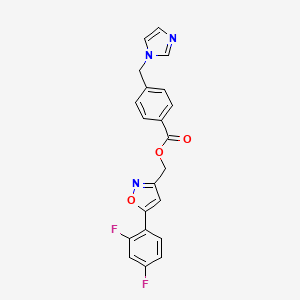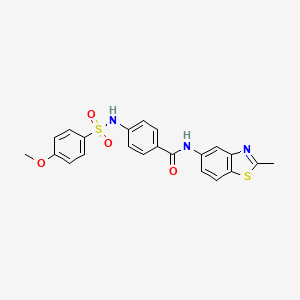![molecular formula C16H17N3O4 B2693223 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide CAS No. 1351399-18-2](/img/structure/B2693223.png)
2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide is a complex organic molecule that features a unique combination of functional groups and a benzofuro[3,2-d]pyrimidine core. This compound, due to its distinct structure, holds significant potential in various fields such as medicinal chemistry, material science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide generally involves multi-step synthetic routes. The initial steps typically focus on the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. One common route includes the condensation of appropriate aromatic aldehydes with urea derivatives under acidic or basic conditions to form the pyrimidine ring, followed by intramolecular cyclization to form the benzofuran moiety.
Reaction Conditions:
Cyclization reactions are often carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C).
Acidic or basic catalysts such as hydrochloric acid or potassium hydroxide are employed to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various types of reactions, including:
Oxidation: Where the acetamide group can be oxidized to form nitrile derivatives.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols or amines.
Substitution: Halogenation of the benzofuran ring or nucleophilic substitution at the pyrimidine ring can introduce various functional groups.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens like bromine or chlorine can be introduced using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products Formed: The major products formed from these reactions include nitriles, primary or secondary amines, alcohols, and halogenated derivatives, which can further be utilized in creating more complex molecules or materials.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules.
Catalysis: Its derivatives are used as ligands in various catalytic reactions, enhancing reaction efficiency.
Drug Development: Due to its ability to interact with biological macromolecules, it's investigated as a potential lead compound in developing anti-cancer, anti-inflammatory, and antiviral drugs.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Its derivatives are explored for use in agrochemicals to improve crop protection.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide exerts its effects depends on the specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with molecular pathways critical for disease progression. Molecular targets often include enzymes like kinases or proteases, and pathways involved in cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Uniqueness:
Unique Structure: The combination of a benzofuro[3,2-d]pyrimidine core with an acetamide functional group sets it apart from other compounds.
Versatility: Its ability to undergo various chemical reactions and form multiple derivatives makes it highly versatile.
2-(2,4-dioxo-1,4-dihydro[1]benzothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide: A sulfur analog of the compound.
2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-ethylacetamide: A derivative with an ethyl group instead of an isobutyl group.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9(2)7-17-12(20)8-19-15(21)14-13(18-16(19)22)10-5-3-4-6-11(10)23-14/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHFFURVWDGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693141.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2693154.png)


![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)

